N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270069
InChI: InChI=1S/C12H13ClN4/c1-8-10(14)11(17-12(13)16-8)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,16,17)
SMILES:
Molecular Formula: C12H13ClN4
Molecular Weight: 248.71 g/mol

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine

CAS No.:

Cat. No.: VC16270069

Molecular Formula: C12H13ClN4

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine -

Specification

Molecular Formula C12H13ClN4
Molecular Weight 248.71 g/mol
IUPAC Name 4-N-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine
Standard InChI InChI=1S/C12H13ClN4/c1-8-10(14)11(17-12(13)16-8)15-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3,(H,15,16,17)
Standard InChI Key VEEZJWFTFWKWNP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)Cl)NCC2=CC=CC=C2)N

Introduction

N4-Benzyl-2-chloro-6-methylpyrimidine-4,5-diamine is a pyrimidine derivative with potential applications in medicinal chemistry due to its structural features and functional groups. Pyrimidines, as a class, are known for their biological significance, particularly in pharmaceuticals where they serve as scaffolds for various bioactive molecules.

Synthesis

The synthesis of N4-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine typically involves:

  • Starting Materials: Pyrimidine derivatives with reactive amine groups.

  • Key Reactions: Alkylation of the N4 position with benzyl halides and chlorination at the 2-position using reagents like phosphorus oxychloride (POCl3).

  • Purification Methods: Crystallization or chromatography to isolate the desired product with high purity.

Biological Activity

Pyrimidine derivatives, including N4-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine, are known for their diverse biological activities:

  • Antitumor Properties: Many pyrimidines act as inhibitors of enzymes involved in DNA synthesis or repair.

  • Antimicrobial Activity: Substituted pyrimidines have shown efficacy against bacterial and fungal pathogens.

  • Enzyme Inhibition: Compounds with similar structures have been reported to inhibit kinases such as VEGFR-2, which is involved in angiogenesis .

Applications

The structural features of N4-benzyl-2-chloro-6-methylpyrimidine-4,5-diamine make it a candidate for:

  • Drug Development: As a scaffold for designing kinase inhibitors or antiviral agents.

  • Chemical Probes: For studying enzyme mechanisms or cellular pathways involving pyrimidines.

  • Material Science: Potential use in organic electronics due to its planar aromatic structure.

Related Compounds

Several related pyrimidine derivatives have been studied for their properties:

  • N4-Methyl-N4-phenylpyrimidines: Known for π–π stacking interactions and hydrogen bonding .

  • N4-Benzyl-substituted Pyrrolo[2,3-d]pyrimidines: Evaluated as VEGFR inhibitors .

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